OXA 06 dihydrochloride
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Description
Potent ROCK inhibitor (IC50 = 10 nM). Suppresses pMYPT1 and pCofilin levels in non-small cell lung carcinoma (NSCLC) cell lines. Also inhibits anchorage-independent growth of NSCLC cell lines in vitro.
Scientific Research Applications
1. Synthesis of Oxygen-Containing Heterocycles
OXA 06 dihydrochloride is used in the oxa-Michael reaction (OMR), a crucial method for synthesizing a range of 5- and 6-membered oxygen-containing heterocycles. These include tetrahydropyrans, tetrahydrofurans, and γ-lactones, which are important in various biologically active substances. The organocatalytic asymmetric OMR has enabled access to diverse oxygen-containing heterocycles with high enantio- and diastereoselectivity (Ahmad & Ullah, 2021).
2. Fabrication of Flame-Retardant Epoxy Resins
In the synthesis of flame-retardant epoxy resins for electronic applications, this compound derivatives have shown promise. These resins, utilizing compounds like ODOPB, exhibit superior flame retardance, higher glass transition temperature, and thermal stability compared to traditional bromine-containing flame-retardant epoxy resins. Additionally, these resins can achieve UL 94-VO rating with low phosphorus content, and no toxic gas emission is observed (Wang & Shieh, 1998).
3. DNA Oxidation Studies
Research involving this compound has contributed to understanding DNA oxidation. Studies have shown that incubation of cells with compounds like this compound leads to a significant increase in the level of oxidized DNA bases, shedding light on the mechanisms of DNA damage at the cellular level (Ravanat et al., 2000).
4. Development in Oxa-Michael Reactions
The Oxa-Michael reaction, involving this compound, has seen significant methodological development and application in natural product synthesis. Despite initial challenges with reactivity and selectivity, recent advances have broadened the scope of these reactions (Nising & Bräse, 2012).
5. Environmental Studies
This compound derivatives, particularly oxanilic acid degradates, have been studied in environmental contexts like river ecosystems. Trends in the concentration and load of these degradates provide insights into the ecological impact and transport mechanisms of pollutants (Kalkhoff et al., 2012).
6. Photolysis in Aqueous Phase
Studies involving this compound have contributed to understanding photolysis processes in the aqueous phase, particularly in the context of atmospheric aerosols. These insights are crucial for interpreting atmospheric measurements and understanding environmental processing of aerosols (Pavuluri & Kawamura, 2012).
7. Anodic Oxidation Studies
This compound, specifically in the form of the antibiotic oxacillin, has been examined for its degradation in water using anodic oxidation. This research contributes to understanding the degradation routes, organic by-products, and the impact of water matrix components on the efficiency of such processes (Giraldo et al., 2015).
8. Exploration of Transition Metal Oxo Complexes
The study of transition metal oxo complexes, including those involving this compound, has implications for various biological and chemical processes. These complexes are believed to be key intermediates in catalytic oxidation reactions and in the photocatalytic oxidation of water (Poverenov et al., 2008).
9. Photothermal Effect Studies
Research has explored the photothermal effect of this compound derivatives, specifically oxTMB, for applications like glucose detection. This work highlights the potential of using the photothermal effect for simple and affordable biomarker detection methods (Yi et al., 2020).
10. Photoelectron Spectroscopic Studies
Photoelectron spectroscopy of the oxyallyl (OXA) radical anion has revealed information about the electronic structure and reactivity of such species. This research is significant in understanding the chemistry of radical species and their potential applications (Ichino et al., 2011).
Properties
Molecular Formula |
C21H18FN3.2HCl |
---|---|
Molecular Weight |
404.31 |
Synonyms |
2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.